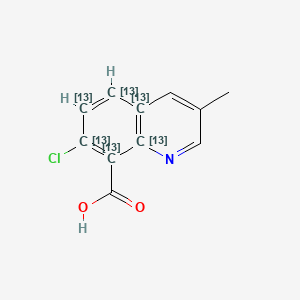

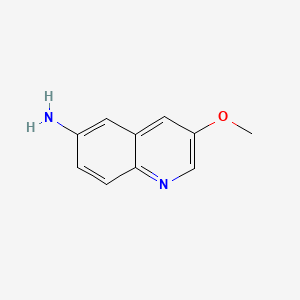

3-Methoxyquinolin-6-amine

説明

3-Methoxyquinolin-6-amine is a chemical compound with the molecular formula C10H10N2O . It is a type of quinoline, which is a class of compounds that have been found to have various applications in medicinal and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Methoxyquinolin-6-amine, has been a topic of interest in recent years . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis

The molecular structure of 3-Methoxyquinolin-6-amine can be analyzed using various methods. For example, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) can be used to study the relationship between molecular structure and inhibitory activity .Chemical Reactions Analysis

Quinolines, including 3-Methoxyquinolin-6-amine, can undergo various chemical reactions. For instance, they can be synthesized by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxyquinolin-6-amine can be determined using various methods. For instance, its molecular weight, hydrogen bond donors and acceptors, and log P value can be calculated .将来の方向性

The future directions for 3-Methoxyquinolin-6-amine and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For instance, albumin-based nanoparticles, which can include quinoline derivatives, are being explored for their potential in cancer therapeutics .

特性

IUPAC Name |

3-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEBJNHSCBBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698984 | |

| Record name | 3-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyquinolin-6-amine | |

CAS RN |

103037-93-0 | |

| Record name | 3-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。